molecular formula C12H17N3O B8285599 4-Acetylamino-1-(4-pyridyl)piperidine

4-Acetylamino-1-(4-pyridyl)piperidine

Cat. No. B8285599
M. Wt: 219.28 g/mol
InChI Key: KTRFRVHUYSULCP-UHFFFAOYSA-N
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Patent
US05556977

Procedure details

A mixture of the product from step (ii) (1.79 g), -chloropyridine hydrochloride (1.50 g), sodium hydrogen carbonate (2.86 g) in 3-methyl 1-butanol (25 ml) was heated at reflux temperature for 16 hours. The cooled mixture was filtered and the filtrate concentrated in vacuo. Purification of the residue by flash chromatography on silica, eluting with methanol/dichloromethane (1:2 v/v) gave 4-acetylamino-1-(4-pyridyl)piperidine as a foam, 0.69 g: NMR(d6DMSO) δ8.10(2H,d), 7.80(1H,bd), 6.80(2H,dd), 3.82(3H,m), 2.93(2H,dt), 1.78(3H,s), 1.77(2H,m), 1.33(2H,dq); m/e 220 (M+H)+.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)(=[O:4])[CH3:3].Cl.Cl[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.C(=O)([O-])O.[Na+]>CC(C)CCO>[C:2]([NH:5][CH:6]1[CH2:11][CH2:10][N:9]([C:18]2[CH:17]=[CH:16][N:15]=[CH:14][CH:19]=2)[CH2:8][CH2:7]1)(=[O:4])[CH3:3] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
Cl.C(C)(=O)NC1CCNCC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.ClC1=NC=CC=C1
Name
Quantity
2.86 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica
WASH
Type
WASH
Details
eluting with methanol/dichloromethane (1:2 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1CCN(CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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